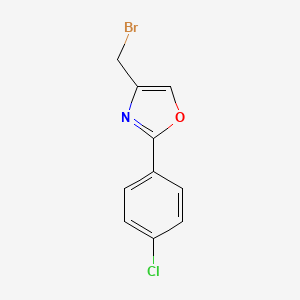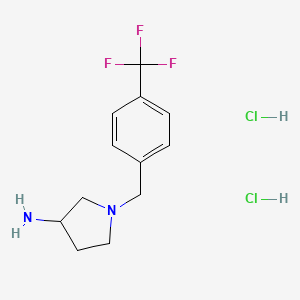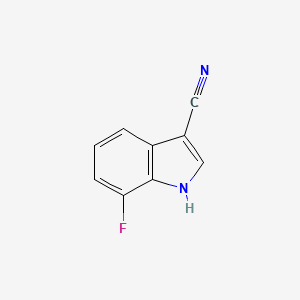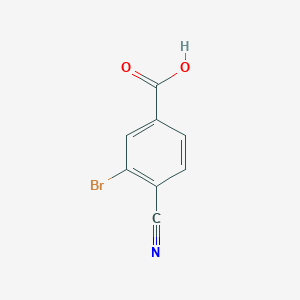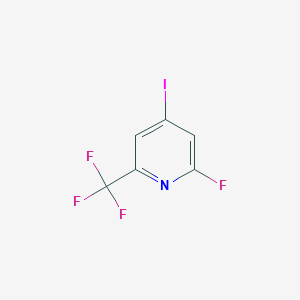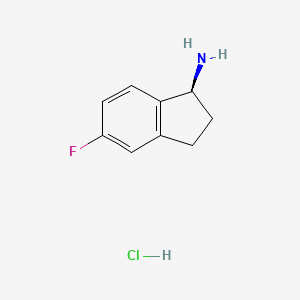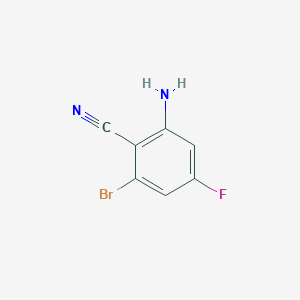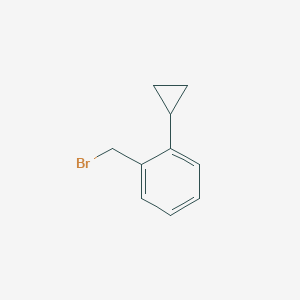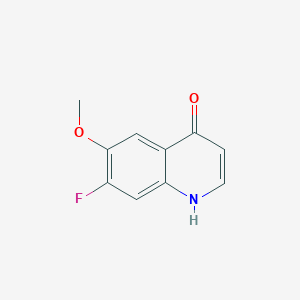
9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde
Vue d'ensemble
Description
9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: is an organic compound with the molecular formula C31H42O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the fluorene core, as well as two octyl groups at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde typically involves the following steps:
Bromination: The starting material, 9,9-Dioctylfluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Formylation: The resulting 2,7-dibromo-9,9-dioctylfluorene is then subjected to a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde groups in 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9,9-Dioctyl-9H-fluorene-2,7-dimethanol.
Substitution: 2,7-Dinitro-9,9-dioctylfluorene or 2,7-disulfo-9,9-dioctylfluorene.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Fluorescent Probes: The compound can be used to develop fluorescent probes for biological imaging due to its strong fluorescence properties.
Industry:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties, such as semiconducting polymers for electronic devices.
Mécanisme D'action
The mechanism of action of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in its applications is primarily based on its electronic and optical properties. The presence of the aldehyde groups allows for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties. The octyl groups provide solubility in organic solvents, facilitating processing and fabrication into devices.
Molecular Targets and Pathways:
Conjugated Polymers: The compound acts as a monomer in the synthesis of conjugated polymers, which have delocalized π-electrons that contribute to their electronic properties.
Fluorescent Probes: The fluorene core provides strong fluorescence, making it suitable for use in imaging applications.
Comparaison Avec Des Composés Similaires
9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of polymer semiconductors.
9,9-Dioctylfluorene-2,7-diboronic acid: Used in Suzuki coupling reactions to form conjugated polymers.
9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid: An oxidation product of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.
Uniqueness: this compound is unique due to the presence of both aldehyde and octyl groups, which provide a combination of reactivity and solubility. This makes it a versatile building block for the synthesis of a wide range of functional materials with applications in organic electronics and materials science.
Propriétés
IUPAC Name |
9,9-dioctylfluorene-2,7-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699661 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380600-91-9 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


